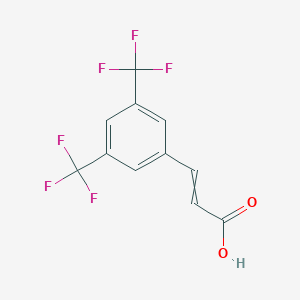

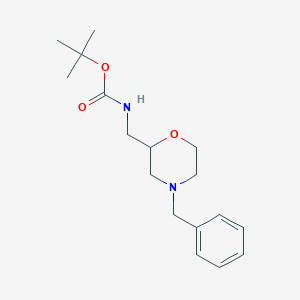

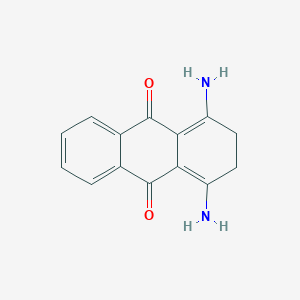

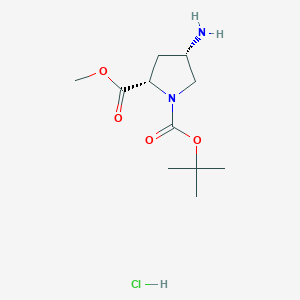

Tert-butyl (4-benzylmorpholin-2-YL)methylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "Tert-butyl (4-benzylmorpholin-2-YL)methylcarbamate" is a chemical entity that appears to be related to a variety of research areas, including the synthesis of biologically active compounds, asymmetric reactions, and the development of intermediates for pharmaceuticals. While the exact compound is not directly mentioned in the provided papers, there are several related compounds that can offer insights into its potential synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related tert-butyl carbamate compounds often involves multi-step reactions, starting from simple precursors and employing protective group strategies. For instance, the enantioselective synthesis of a related benzyl carbamate uses an iodolactamization as a key step, indicating the importance of cyclization reactions in the synthesis of complex carbamate structures . Another example is the synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives, which involves condensation reactions with various substituted carboxylic acids . These methods suggest that the synthesis of "Tert-butyl (4-benzylmorpholin-2-YL)methylcarbamate" could similarly involve strategic functional group transformations and protective group chemistry.

Molecular Structure Analysis

The molecular structure of carbamate compounds is often characterized by spectroscopic methods, and the presence of tert-butyl groups typically suggests steric bulk that can influence the molecule's three-dimensional shape. For example, the molecular structures of tert-butyl (S)-2-hydroxy-[N-(substituted-benzylidene)hydrazinyl-carbonyl]-ethylcarbamates were analyzed, revealing layered structures created from hydrogen bonds . This indicates that "Tert-butyl (4-benzylmorpholin-2-YL)methylcarbamate" may also exhibit specific intermolecular interactions that could be elucidated through X-ray crystallography or NMR spectroscopy.

Chemical Reactions Analysis

Tert-butyl carbamates can participate in a variety of chemical reactions. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been shown to behave as N-(Boc)-protected nitrones in reactions with organometallics . This suggests that "Tert-butyl (4-benzylmorpholin-2-YL)methylcarbamate" could also be involved in reactions with organometallic reagents, potentially leading to the formation of hydroxylamines or other nitrogen-containing functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their functional groups and molecular structure. For example, the tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate compound exhibits bond lengths and angles that indicate strong interactions between the sulfonyl group and the thiadiazole ring . This suggests that the physical properties such as solubility, melting point, and reactivity of "Tert-butyl (4-benzylmorpholin-2-YL)methylcarbamate" could be similarly influenced by its own functional groups and molecular geometry.

科学的研究の応用

Enantioselective Synthesis and Catalysis : Tert-butyl carbamate derivatives are utilized in the enantioselective synthesis of complex molecules. For instance, they are used in rhodium-catalyzed enantioselective additions, a crucial step in the preparation of various organic compounds (Storgaard & Ellman, 2009). Similarly, they are involved in asymmetric Mannich reactions, contributing to the synthesis of chiral amino carbonyl compounds (Yang, Pan, & List, 2009).

Drug Intermediates Synthesis : Tert-butyl carbamate derivatives are important in synthesizing drug intermediates. A study by Geng Min (2010) details an efficient process for synthesizing drug intermediates like tert-butyl(1-benzylpyrrolidin-3-yl)methylcarbamate starting from itaconic acid ester, showcasing its simplicity, cost-efficiency, and environmental friendliness (Geng Min, 2010).

Building Blocks in Organic Synthesis : These compounds serve as key building blocks in organic synthesis. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a class of compounds including tert-butyl carbamates, are used in reactions with organometallics to produce N-(Boc)hydroxylamines, showcasing their versatility in synthesis (Guinchard, Vallée, & Denis, 2005).

Structural Analysis and X-Ray Diffraction Studies : In the field of crystallography, tert-butyl carbamate derivatives are analyzed for their molecular structures and interactions. This involves examining their hydrogen bonding patterns and molecular environments, which are crucial for understanding the material's properties (Das et al., 2016).

Antioxidant Synthesis : These compounds are also synthesized for their potential use as antioxidants. A study conducted by Pan, Liu, and Lau (1998) involved synthesizing new antioxidants containing hindered phenol groups with higher molecular weight using tert-butyl carbamate derivatives, indicating their potential in stabilizing various materials against oxidative damage (Pan, Liu, & Lau, 1998).

Safety And Hazards

特性

IUPAC Name |

tert-butyl N-[(4-benzylmorpholin-2-yl)methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)18-11-15-13-19(9-10-21-15)12-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLXNXPNLGQJYHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CN(CCO1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (4-benzylmorpholin-2-YL)methylcarbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,6-Dichloro-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene 3,3-dioxide](/img/structure/B133994.png)

![(9-Methyl-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B133995.png)

![(4S)-1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,3-dimethyl-1-oxobutyl)[(3-methoxyphenyl)methyl]amino]-L-proline](/img/structure/B133996.png)

![3-{[(4-Azidobenzoyl)oxy]methyl}-3,4,6,7,8a,8b,9a-heptahydroxy-6a,9-dimethyl-7-(propan-2-yl)dodecahydro-6,9-methanobenzo[1,2]pentaleno[1,6-bc]furan-8-yl 1h-pyrrole-2-carboxylate](/img/structure/B134015.png)